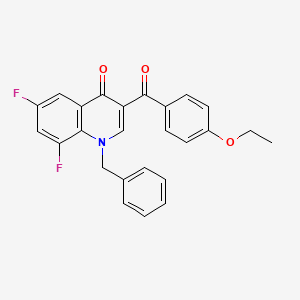

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a quinolone derivative, which is a class of compounds that are widely studied for their biological activity. Quinolones are known for their antibacterial properties and are used as antibiotics . The benzyl and ethoxybenzoyl groups attached to the quinolone core could potentially modify its properties and biological activity.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinolones are known to undergo various reactions including substitutions at the benzylic position .Applications De Recherche Scientifique

Multicomponent Reactions (MCRs) and Drug Discovery

The compound’s structure suggests its potential as a building block in multicomponent reactions (MCRs). MCRs allow the rapid synthesis of complex molecules from multiple starting materials in a single step. Researchers can explore diverse libraries of compounds by varying the reactants. In drug discovery, MCRs play a crucial role in lead optimization, enabling the efficient creation of analogs with potential therapeutic properties .

Anti-Proliferative Effects on Activated T Cells

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one has been investigated for its impact on activated T cells. These immune cells play a critical role in immune responses, but excessive proliferation can lead to autoimmune diseases or transplant rejection. The compound’s anti-proliferative effects make it a candidate for modulating T cell responses .

Intramolecular Michael Addition and 2,5-Diketopiperazines

The compound undergoes an intriguing intramolecular aza-1,4-Michael addition, resulting in the formation of 2,5-diketopiperazines. This structural motif is prevalent in natural products and bioactive compounds. Researchers can explore the biological activities of these derivatives, potentially uncovering novel drug leads .

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline-based compounds have attracted attention due to their diverse pharmacological activities. Researchers may investigate the specific effects of 1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one within this class. Potential applications include antimicrobial, anticancer, and anti-inflammatory properties.

Photophysical Properties and Sensing Applications

Exploring the photophysical properties of this compound could lead to applications in sensing and imaging. Researchers may investigate its fluorescence, absorption, and emission characteristics. Quinoline derivatives have been used as fluorescent probes and sensors for metal ions, pH, and biomolecules .

Materials Science and Organic Electronics

Given its fluorinated quinoline core, this compound might find utility in materials science. Fluorination often enhances electronic properties, making it relevant for organic electronics. Researchers could explore its use in organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors .

Mécanisme D'action

Propriétés

IUPAC Name |

1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIMUEVSXADSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)

![(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid](/img/no-structure.png)

![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)